6-Chloro-5-fluoropyridine-3-sulfonamide
Overview
Description
6-Chloro-5-fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H4ClFN2O2S . It has a molecular weight of 210.62 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClFN2O2S/c6-5-4 (7)1-3 (2-9-5)12 (8,10)11/h1-2H, (H2,8,10,11) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Drug Development
6-Chloro-5-fluoropyridine-3-sulfonamide is used as a precursor or intermediate in the synthesis of various sulfonamide derivatives, which are explored for their biological activities. For instance, sulfonamide derivatives of heterocyclic compounds have been identified as promising candidates for the search for new substances with specific biological activities, especially as inhibitors of human carbonic anhydrases involved in various biochemical processes (Komshina et al., 2020). These enzymes play significant roles in physiological functions, including respiration and the regulation of pH in tissues.
Environmental Chemistry and Toxicology
The compound is also relevant in environmental chemistry, where its degradation products and the behavior of related sulfonamide compounds are studied. For example, the aerobic biodegradation of fluorotelomer sulfonamide-based aqueous film-forming foam components, which are structurally related to this compound, has been investigated. These studies aim to understand the environmental persistence and transformation of such compounds, which are of concern due to their potential toxicological effects (D’Agostino & Mabury, 2017).
Analytical Chemistry
In the field of analytical chemistry, methods are developed for the determination of sulfonamides in various matrices. Techniques like quenching fluorometry have been utilized for analyzing sulfonamides and related compounds, indicating the significance of understanding the chemical properties and interactions of these molecules (Stewart & Wilkin, 1972).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-5-fluoropyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O2S/c6-5-4(7)1-3(2-9-5)12(8,10)11/h1-2H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDTSUSZZDKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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